molecular formula C14H20N2O B14499996 2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one CAS No. 64431-63-6

2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one

Cat. No.: B14499996
CAS No.: 64431-63-6
M. Wt: 232.32 g/mol
InChI Key: VGFUATXTFHZIEZ-ZDUSSCGKSA-N
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Description

2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a pyridine ring attached to a piperidine ring, which is further connected to a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridin-3-ylpiperidine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar ketone group but different structural features.

    2-methyl-1-piperidin-4-yl-propan-1-ol: A related compound with an alcohol group instead of a ketone.

Uniqueness

2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one is unique due to its specific combination of a pyridine ring, piperidine ring, and propanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

64431-63-6

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one

InChI

InChI=1S/C14H20N2O/c1-11(2)14(17)16-9-4-3-7-13(16)12-6-5-8-15-10-12/h5-6,8,10-11,13H,3-4,7,9H2,1-2H3/t13-/m0/s1

InChI Key

VGFUATXTFHZIEZ-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C(=O)N1CCCC[C@H]1C2=CN=CC=C2

Canonical SMILES

CC(C)C(=O)N1CCCCC1C2=CN=CC=C2

Origin of Product

United States

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